molecular formula C20H20ClN3O B2732029 [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone CAS No. 1027535-73-4

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone

Cat. No. B2732029
CAS RN: 1027535-73-4
M. Wt: 353.85
InChI Key: UMOKEEPYTLUVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone, also known as Compound A, is a synthesized chemical compound belonging to the piperazine family. It is a heterocyclic organic compound that is composed of an indole ring and a piperazine ring. Compound A has been studied extensively for its potential medicinal applications and scientific research applications. In

Scientific Research Applications

Antiviral Research

Indole derivatives, including compounds like MFCD03839452, have shown significant potential in antiviral research. These compounds can inhibit the replication of various viruses by interfering with viral enzymes or proteins. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B viruses . This makes MFCD03839452 a promising candidate for developing new antiviral therapies.

Anticancer Studies

The indole scaffold is a crucial component in many anticancer agents due to its ability to interact with multiple cellular targets. MFCD03839452, with its unique structure, can be explored for its potential to inhibit cancer cell proliferation and induce apoptosis. Research has shown that indole derivatives can be effective against various cancer cell lines, including cervical carcinoma and leukemia .

Antimicrobial Applications

Indole derivatives are known for their broad-spectrum antimicrobial properties. MFCD03839452 can be investigated for its efficacy against bacterial and fungal pathogens. Studies have indicated that indole-based compounds can disrupt microbial cell walls and inhibit essential enzymes, making them potent antimicrobial agents .

Neuroprotective Agents

The piperazine moiety in MFCD03839452 is often found in compounds with neuroprotective properties. This compound can be studied for its potential to protect neurons from oxidative stress and neurodegeneration. Indole derivatives have been explored for their role in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Anti-inflammatory Research

Indole derivatives, including MFCD03839452, have shown promise in anti-inflammatory research. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, providing relief in inflammatory conditions. Research has highlighted the potential of indole-based compounds in treating diseases like rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Studies

The antioxidant properties of indole derivatives make them valuable in combating oxidative stress-related diseases. MFCD03839452 can be explored for its ability to scavenge free radicals and protect cells from oxidative damage. This application is particularly relevant in the context of chronic diseases such as cardiovascular diseases and diabetes .

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-14-6-7-16(21)13-19(14)23-8-10-24(11-9-23)20(25)18-12-15-4-2-3-5-17(15)22-18/h2-7,12-13,22H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOKEEPYTLUVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.